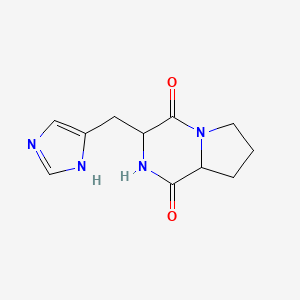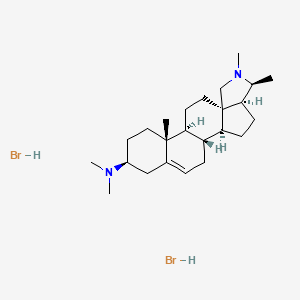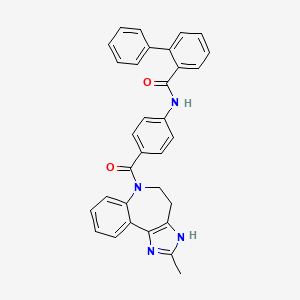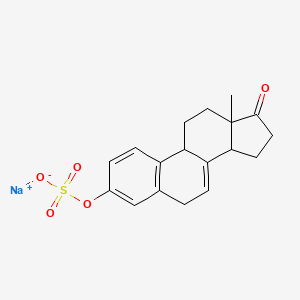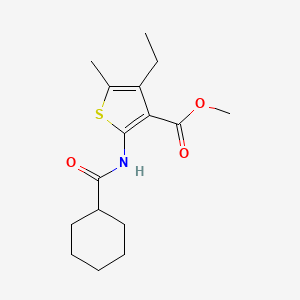![molecular formula C25H22ClFN2O B1669496 N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride CAS No. 227619-96-7](/img/structure/B1669496.png)
N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride
Overview
Description
Preparation Methods
The synthesis of CP-461 involves several steps. One method includes the coupling of an indenylacetamide derivative with benzylamine in refluxing dichloromethane, followed by condensation with 4-pyridinecarboxaldehyde using sodium methoxide in methanol . Industrial production methods for CP-461 are not widely documented, but the compound’s synthesis typically involves organic reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
CP-461 undergoes various chemical reactions, including:
Oxidation: CP-461 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: CP-461 can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CP-461 has several scientific research applications, including:
Cancer Research: CP-461 inhibits the growth of a variety of human tumor cell lines in vitro and selectively induces apoptosis in cancer cell lines.
Chemoprevention: CP-461, along with its analogs, has been studied for its potential in preventing the development of cancer, particularly in precancerous tissues.
Biological Studies: The compound is used in research to study the mechanisms of apoptosis and the role of cyclic guanosine monophosphate phosphodiesterase in cellular processes.
Mechanism of Action
CP-461 exerts its effects by inhibiting cyclic guanosine monophosphate phosphodiesterase, leading to sustained elevated cellular cyclic guanosine monophosphate concentrations . This activation of protein kinase G results in the proteasomal degradation of β-catenin, which is a key regulator of cell growth and apoptosis . Additionally, CP-461 engages tubulin on the colchicine binding site, disrupting microtubule dynamics and further promoting apoptosis .
Comparison with Similar Compounds
CP-461 is unique in its selective inhibition of cyclic guanosine monophosphate phosphodiesterase and its ability to induce apoptosis without affecting normal cells . Similar compounds include:
Sulindac: The parent compound of exisulind, sulindac is a nonsteroidal anti-inflammatory drug that has been studied for its chemopreventive properties.
Colchicine: A microtubule destabilizer that binds to the colchicine site on tubulin, similar to CP-461.
CP-461 stands out due to its higher potency and selectivity in inducing apoptosis in cancer cells compared to its analogs .
Properties
Key on ui mechanism of action |
OSI-461 is cGMP phosphodiesterase (cGMP-PDEs) inhibitors which is designed to lead to sustained activation of the intracellular signaling protein, Protein Kinase G (PKG), and subsequent stimulation of apoptosis through the c-Jun kinase pathway. Broad spectrum inhibition of cGMP-PDEs have been shown to lead to elevation in cGMP levels and the sustained activation of PKG. This in turn directly phosphorylates MEKK1 leading to activation of the N-terminal c-Jun kinase (JNK-1) pathway, a known pro-apoptotic signaling pathway. |
|---|---|
CAS No. |
227619-96-7 |
Molecular Formula |
C25H22ClFN2O |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C25H21FN2O.ClH/c1-17-22(13-18-9-11-27-12-10-18)21-8-7-20(26)14-24(21)23(17)15-25(29)28-16-19-5-3-2-4-6-19;/h2-14H,15-16H2,1H3,(H,28,29);1H/b22-13-; |
InChI Key |
KGXPDNOBLLACKL-BWLGBDCWSA-N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4.Cl |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4.Cl |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(5-fluoro-2-methyl-1-(4-pyridyl)methylene-3-(N-benzyl)-indene)-acetamide hydrochloride CP 461 CP-461 CP461 cpd OSI 461 OSI-461 OSI461 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


